molecular formula C14H22N2 B038740 (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine CAS No. 116508-54-4

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine

Cat. No. B038740
M. Wt: 218.34 g/mol
InChI Key: WDVNZOBYHPYZIT-AWEZNQCLSA-N
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Description

The exploration and analysis of organic compounds, particularly those with potential pharmacological applications, are critical in the field of medicinal chemistry. The chemical entity "(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine" falls within this category, with the pyrrolidine ring being a common structural motif found in many bioactive molecules. The study and synthesis of such compounds are pivotal for developing new therapeutic agents.

Synthesis Analysis

Synthetic strategies for compounds like "(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine" often involve complex organic reactions. The pyrrolidine scaffold, a core structure in many biologically active compounds, is typically synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods allow for efficient exploration of pharmacophore space due to the sp^3-hybridization and increased three-dimensional coverage of the molecule (Petri et al., 2021).

Scientific Research Applications

Synthesis of Key Intermediates

(Fleck, Mcwhorter, DeKam, & Pearlman, 2003) described the development of a practical, efficient, and stereoselective process for the synthesis of a key intermediate in the preparation of premafloxacin, an antibiotic. This process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the compound's role in facilitating complex chemical syntheses.

Applications in Organic Electronics

(Lv, Lei, Zhu, Hirai, & Chen, 2014) investigated an amine-based, alcohol-soluble fullerene derivative with enhanced electron mobility for use as an acceptor and cathode interfacial material in polymer solar cells. This study underscores the potential of structurally similar compounds in improving the efficiency and fabrication processes of organic electronic devices.

Development of Spin Crossover Complexes

(Boldog, Muñoz-Lara, Gaspar, Muñoz, Seredyuk, & Real, 2009) reported on the synthesis and characterization of new tetranuclear compounds with potential applications in spintronic devices and sensors. The compounds exhibit unique magnetic properties, demonstrating the versatility of pyrrolidine derivatives in materials science.

Fluorescent Zn(II) Sensors

(Nolan, Jaworski, Racine, Sheng, & Lippard, 2006) explored the development of Zinpyr family fluorescent sensors for Zn(II) ions, showing significant fluorescence enhancement upon binding. Such compounds could be crucial for bioimaging applications, allowing for the visualization of zinc ion distributions within biological systems.

Antagonists for κ-Opioid Receptors

(Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011) characterized a novel κ-opioid receptor antagonist, illustrating the potential therapeutic applications of related compounds in treating depression and addiction disorders by modulating opioid receptor activity.

Safety And Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses4.


properties

IUPAC Name

(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVNZOBYHPYZIT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595355
Record name (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine

CAS RN

116508-54-4
Record name (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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